molecular formula C15H14ClNO3S B2879400 3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide CAS No. 868676-77-1

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide

Cat. No. B2879400
CAS RN: 868676-77-1
M. Wt: 323.79
InChI Key: PSFREWYVBVJZSC-UHFFFAOYSA-N
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Description

“3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide” is a complex organic compound. It contains a benzene ring (benzenesulfonyl) and a chlorophenyl group, both attached to a propanamide backbone. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonyl chloride with a 2-chlorophenyl propanamide. This is a type of nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonyl group (-SO2-), a 2-chlorophenyl group, and a propanamide group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl and amide groups, both of which are polar and can participate in a variety of chemical reactions. The benzene ring and the 2-chlorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could make the compound soluble in polar solvents .

Scientific Research Applications

Antibacterial Activity

A study by Sławiński et al. (2013) on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, closely related to the chemical structure , demonstrated promising antibacterial activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013). This suggests that compounds with a benzenesulfonyl component could have significant implications in developing new antibacterial agents.

Antitumor Activity

Research by Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, which showed remarkable activity and selectivity toward specific cancer cell lines, indicating the potential for antitumor applications (Sławiński & Brzozowski, 2006). This highlights the potential of benzenesulfonamide derivatives in cancer therapy.

Structural and Molecular Studies

A study on 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide by Siddiqui et al. (2008) detailed the structural stability facilitated by extensive intra- and intermolecular hydrogen bonds, pointing towards the compound's utility in forming stable molecular chains with potential medicinal applications (Siddiqui et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its physical and chemical properties, to explore its potential uses, and to assess its safety and environmental impact .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-13-8-4-5-9-14(13)17-15(18)10-11-21(19,20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFREWYVBVJZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide

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